5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

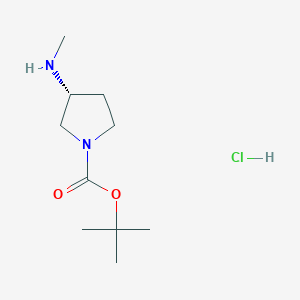

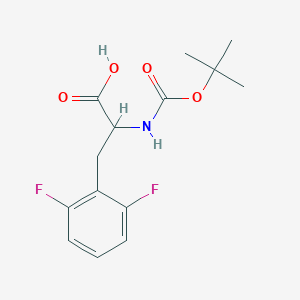

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H9ClN2O2 and its molecular weight is 272.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemosensors for Fluoride Ion

Research has identified compounds related to 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole with significant applications as chemosensors for fluoride ions. These chemosensors, based on phenol hydroxyl and oxadiazole groups, exhibit selective and colorimetric sensing capabilities. Their spectroscopic and colorimetric properties in specific solutions demonstrate distinctive color changes and optical shifts upon fluoride ion addition, attributed to the intramolecular hydrogen bond interaction between phenolic hydroxyl and fluoride ions (Ma et al., 2013).

Fluorescent Chemosensors for Fluoride Ion

Further advancements include novel phenyl-based conjugated polymers containing oxadiazole moieties, which act as highly sensitive and selective sensory materials for fluoride ions. These polymers surpass small molecules in sensitivity and can be utilized as both fluorescent and colorimetric sensors for fluoride ions, demonstrating their versatility and potential in various sensing applications (Zhou et al., 2005).

Synthesis and Applications in Liquid Crystals

1,3,4-Oxadiazole derivatives, including those related to this compound, have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds, when incorporated into liquid crystals, exhibit cholesteric or nematic/smectic A phases, along with strong blue fluorescence emissions. Such characteristics make them suitable for applications in display technologies and optoelectronic devices (Han et al., 2010).

Anticancer and Anti-inflammatory Activities

Compounds structurally related to this compound have been explored for their potential anticancer and anti-inflammatory activities. Specific derivatives have shown promising results in inducing apoptosis in cancer cell lines and inhibiting inflammatory responses, suggesting their utility in developing new therapeutic agents (Zhang et al., 2005).

Herbicidal Activity

The synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has demonstrated moderate to high levels of herbicidal activity against various weeds, showcasing the potential agricultural applications of these compounds (Tajik & Dadras, 2011).

Mécanisme D'action

Target of Action

Based on the structural similarity to other oxadiazole compounds, it is plausible that it may interact with enzymes or receptors in the cell, altering their function .

Mode of Action

The exact mode of action of 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole is not well understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions may lead to changes in the conformation or activity of the target, thereby altering cellular processes .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its chemical structure, it may cause alterations in cellular processes, potentially leading to changes in cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with targets .

Propriétés

IUPAC Name |

5-chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-14-16-13(17-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVORXEAUVSBUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)

![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)

![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)

![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)

![Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1523245.png)